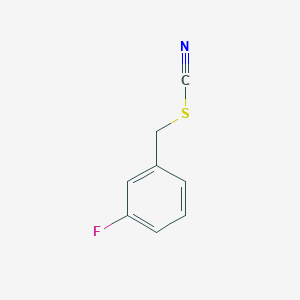

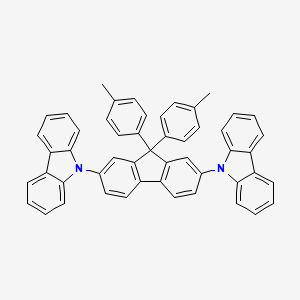

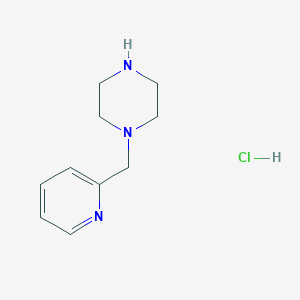

![molecular formula C11H13NO B3087556 N-[(1R)-1-phenylethyl]prop-2-enamide CAS No. 117509-92-9](/img/structure/B3087556.png)

N-[(1R)-1-phenylethyl]prop-2-enamide

Übersicht

Beschreibung

“N-[(1R)-1-phenylethyl]prop-2-enamide” is a chemical compound . It is also known as prop-2-enamide . The molecular formula is CHNO . The average mass is 213.234 Da and the monoisotopic mass is 213.111343 Da .

Synthesis Analysis

The synthesis of “N-[(1R)-1-phenylethyl]prop-2-enamide” can be achieved through a multicomponent Ugi reaction . This involves the coupling of 4(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid . The reaction can be carried out at ambient conditions for 20 hours .Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-phenylethyl]prop-2-enamide” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Wissenschaftliche Forschungsanwendungen

Drilling Fluid Additive

The compound has been evaluated for its effectiveness as an additive in water-based drilling fluids . It was found that the compound, when used as a part of a copolymer structure, can enhance the viscosity of the mud, providing thermal resistance and salt tolerance . This makes it a valuable component in the design of drilling fluids for deeper formations where higher temperatures are experienced .

Property Enhancer in Aqueous Bentonite Mud

The compound has been used as a property enhancer in aqueous bentonite mud . It was found that the compound, when incorporated into the mud, can significantly improve the mud’s properties, including its viscosity and fluid-loss control . This makes it a useful additive in the construction and drilling industries .

Component in Polyelectrolytes

The compound has been used as a base in the synthesis of two prop-2-enamide-based polyelectrolytes . These polyelectrolytes have been assessed for their potential as property enhancers in aqueous bentonite mud .

Thermal Degradation Inhibitor

The compound has been suggested as a potential thermal degradation inhibitor for bentonite mud . This could make it a valuable component in the design of drilling fluids for high-temperature applications .

Component in Multicomponent Ugi Reaction

The compound has been used in the synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide through a multicomponent Ugi reaction . This suggests potential applications in organic synthesis and medicinal chemistry .

Regulatory Substance in the European Chemicals Agency (ECHA)

The compound is listed in the European Community (EC) Inventory, which is a combination of three independent European lists of substances from the previous EU chemicals regulatory frameworks . This suggests that the compound has regulatory relevance in the European Union .

Eigenschaften

IUPAC Name |

N-[(1R)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVOJZBQNQTPRA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenamide, N-[(1R)-1-phenylethyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

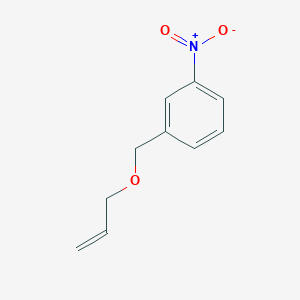

![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)

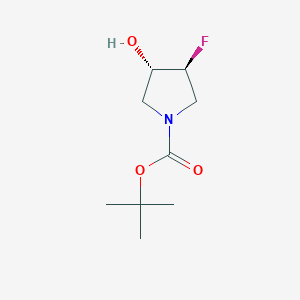

![Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate](/img/structure/B3087506.png)

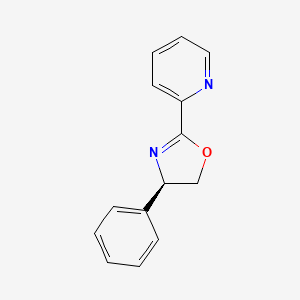

![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)

![ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate](/img/structure/B3087544.png)